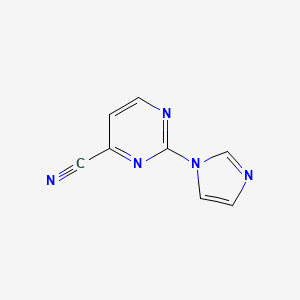

2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile

Description

Properties

Molecular Formula |

C8H5N5 |

|---|---|

Molecular Weight |

171.16 g/mol |

IUPAC Name |

2-imidazol-1-ylpyrimidine-4-carbonitrile |

InChI |

InChI=1S/C8H5N5/c9-5-7-1-2-11-8(12-7)13-4-3-10-6-13/h1-4,6H |

InChI Key |

WAMUFYZVSUCHGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1C#N)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Catalysts : Cuprous oxide (Cu₂O) or copper iodide (CuI) at 5–10 mol% loading.

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate imidazole.

-

Solvents : NMP or dimethyl sulfoxide (DMSO) for high dielectric constant and thermal stability.

-

Yield : 53–76% after recrystallization with methyl tert-butyl ether.

Key Advantage : Eliminates copper ion residues through saturated saline washing, ensuring product purity.

Nucleophilic Substitution on Halogenated Pyrimidines

Nucleophilic displacement of halogen atoms on pyrimidine rings by imidazole is a direct route. For example, 4-chloropyrimidine-2-carbonitrile reacts with imidazole in dimethylformamide (DMF) at 80–100°C.

Mechanistic Insights

-

Leaving Group : Chlorine at the pyrimidine C-2 position is displaced by the imidazole nitrogen.

-

Solvent Effects : DMF enhances nucleophilicity of imidazole via coordination with lithium hydride (LiH).

Limitation : Competing side reactions at higher temperatures necessitate precise thermal control.

Condensation Reactions

Condensation between imidazole-1-carbaldehyde and pyrimidine-4-carbonitrile derivatives under acidic or basic conditions forms the target compound. This method mirrors strategies used for pyrazolo[3,4-d]pyrimidinones.

Protocol Details

Challenge : Requires stoichiometric control to prevent over-condensation.

Multi-Step Synthesis via Protective Group Strategies

A two-step approach involving temporary protection of reactive sites improves regioselectivity:

Step 1: Imidazole Protection

Step 2: Coupling and Deprotection

-

Coupling : Boc-protected imidazole reacts with 2-fluoropyrimidine-4-carbonitrile in DMSO/K₂CO₃.

-

Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group.

Advantage : Avoids undesired N-3 substitution on imidazole.

Comparative Analysis of Synthetic Methods

Catalyst Efficiency : Copper-based systems in Ullmann coupling outperform Lewis acids in condensation routes.

Solvent Impact : Polar aprotic solvents (NMP, DMSO) enhance reaction rates but complicate purification .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile as an anticancer agent . Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines:

- Mechanism of Action : The compound has been shown to inhibit key enzymes involved in tumor growth, such as carbonic anhydrases (hCA-IX and hCA-II) which are often overexpressed in tumors. Selective inhibition of these enzymes can lead to reduced tumor proliferation and metastasis .

- Case Studies : In a study evaluating imidazole-based hybrids, several compounds demonstrated selective toxicity towards breast cancer cells while sparing normal cells. The promising results suggest that these compounds could lead to the development of new cancer therapies .

Table 1: Antitumor Activity of Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | C6 (rat glioma) | 15.67 ± 2.52 |

| Compound B | HepG2 (human liver) | 58.33 ± 2.89 |

| Compound C | MCF-7 (breast) | 12.47 ± 0.18 |

| Compound D | A549 (lung) | 10.3 ± 0.13 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Its derivatives have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These studies typically involve comparing the activity of synthesized compounds against standard antibiotics, revealing that some derivatives possess superior antimicrobial effects .

Table 2: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound E | Staphylococcus aureus | 20 |

| Compound F | Escherichia coli | 18 |

| Compound G | Pseudomonas aeruginosa | 15 |

Other Biological Applications

Beyond anticancer and antimicrobial activities, there are indications that 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile may have applications in:

- Anti-inflammatory therapies : Compounds with similar structures have shown potential in reducing inflammation markers in vitro.

- Neurological disorders : There is emerging research suggesting that imidazole derivatives may interact with neurotransmitter systems, offering potential for treating conditions like anxiety or depression.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. The pathways involved can vary depending on the specific biological target, but often include inhibition of key enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The pyrimidine-carbonitrile framework in the target compound offers distinct electronic properties compared to benzoimidazo-pyrimidine derivatives, which exhibit fluorescence due to extended conjugation .

- Solubility : Piperazine-containing analogs (e.g., ) demonstrate improved aqueous solubility, whereas the target compound may require formulation optimization for bioavailability.

- Bioactivity : Imidazole-carbonitrile derivatives (e.g., ) show potent kinase inhibition, suggesting the target compound could share similar pharmacological profiles.

Pharmacological and Physicochemical Properties

Pharmacological Activity

- Kinase Inhibition: Imidazole-carbonitrile derivatives (e.g., ) inhibit kinases like VEGF-R2 and EGFR at nanomolar concentrations. The target compound’s pyrimidine core may enhance selectivity for ATP-binding pockets.

- Anticancer Potential: Benzoimidazo-pyrimidine analogs exhibit antiproliferative activity against HeLa and MCF-7 cell lines (IC₅₀: 2–10 µM) , suggesting the target compound could be screened for similar efficacy.

Physicochemical Data

Trends :

- The target compound’s lower molecular weight and LogP compared to benzoimidazo-pyrimidines may improve membrane permeability but reduce target binding affinity.

Biological Activity

2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile features a pyrimidine ring substituted with an imidazole moiety and a carbonitrile group. This configuration is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Research has shown that derivatives of imidazole-pyrimidine compounds exhibit anticancer properties. For instance, tetrasubstituted imidazole-pyrimidine derivatives have been rationalized for their anticancer activities, demonstrating significant inhibition of cancer cell proliferation in vitro. The structure-activity relationship (SAR) studies indicate that modifications to the imidazole and pyrimidine rings can enhance potency against various cancer cell lines .

Antimalarial Activity

A related class of compounds, specifically 1H-imidazol-2-yl-pyrimidine derivatives, has been identified with potent activity against the erythrocyte stage of Plasmodium species. These compounds showed IC50 values in the low micromolar range, indicating their potential as antimalarial agents .

Antiviral Activity

The antiviral potential of imidazole-containing heterocycles has also been explored. Compounds similar to 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile have demonstrated efficacy against various viruses, including the tobacco mosaic virus (TMV) and respiratory syncytial virus (RSV). Notably, some derivatives exhibited EC50 values significantly lower than those of established antiviral agents like ribavirin .

The biological activities of 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile are attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cell survival and growth.

Study 1: Anticancer Efficacy

In a study focusing on the anticancer effects of imidazole-pyrimidine derivatives, researchers synthesized several analogs and evaluated their cytotoxicity against melanoma cells. The most potent compound exhibited an IC50 value of 0.5 μM, significantly inhibiting cell growth compared to controls .

Study 2: Antimalarial Screening

Another study screened a series of imidazole-pyrimidine derivatives against Plasmodium falciparum. The lead compound demonstrated an IC50 value of 0.8 μM, showcasing its potential as a new antimalarial drug .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer: The synthesis typically involves coupling imidazole derivatives with pyrimidine precursors. For example, nucleophilic substitution or palladium-catalyzed cross-coupling reactions can introduce the imidazole moiety to the pyrimidine core. Optimization strategies include:

- Varying catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and solvents (DMF, THF) to enhance reactivity .

- Temperature modulation (e.g., reflux conditions for imidazole activation) .

- Protecting group strategies to prevent side reactions during multi-step syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile?

- Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the imidazole-pyrimidine linkage and monitor reaction progress .

- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for understanding electronic interactions .

- Mass Spectrometry (HRMS) : Validates molecular weight and purity .

Q. How can researchers assess the stability of 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile under varying pH and temperature conditions?

- Methodological Answer:

- Perform accelerated stability studies using HPLC to monitor degradation products under acidic/alkaline conditions (pH 1–13) .

- Thermogravimetric analysis (TGA) to determine thermal decomposition thresholds .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile derivatives in kinase inhibition?

- Methodological Answer:

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding modes with kinase ATP-binding pockets .

- Fragment-Based Design : Modify substituents (e.g., electron-withdrawing groups on pyrimidine) to enhance affinity and selectivity .

- In Vitro Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) to validate inhibitory activity via fluorescence polarization .

Q. How can contradictory data on the compound’s cytotoxicity be resolved?

- Methodological Answer:

- Orthogonal Assays : Combine MTT assays (cell viability) with flow cytometry (apoptosis markers) to confirm mechanisms .

- Metabolic Profiling : LC-MS/MS to identify metabolites that may influence toxicity .

- Cell Line Panels : Test across diverse lines (e.g., MCF-7, HEK293) to rule out cell-specific artifacts .

Q. What in silico methods are recommended for predicting the pharmacokinetic properties of 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile?

- Methodological Answer:

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 to estimate solubility (LogP), permeability (Caco-2 models), and cytochrome P450 interactions .

- Molecular Dynamics Simulations : Assess membrane penetration and binding kinetics using GROMACS .

Q. How can researchers address challenges in achieving regioselectivity during derivatization of the imidazole ring?

- Methodological Answer:

- Directed Metalation : Use directing groups (e.g., -Bpin) to control functionalization sites .

- Cryogenic Reaction Conditions : Reduce side reactions during electrophilic substitutions .

Data Analysis and Optimization

Q. What statistical approaches are suitable for optimizing reaction parameters in high-throughput synthesis?

- Methodological Answer:

- Design of Experiments (DoE) : Response surface methodology (RSM) to model interactions between temperature, catalyst loading, and solvent polarity .

- Machine Learning : Train models on historical reaction data to predict optimal conditions .

Q. How can crystallographic data be utilized to resolve electronic effects in 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile?

- Methodological Answer:

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing packing .

- Electrostatic Potential Mapping : Identify electron-deficient regions for targeted modifications .

Biological Evaluation

Q. What in vitro models are appropriate for evaluating the compound’s anti-inflammatory potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.